REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2.[N+]([O-])=[O:13]>[N+]([O-])(O)=O>[OH:13][C:7]12[CH2:9][CH:3]3[CH2:4][CH:5]([CH2:10][CH:1]([C:2]3=[O:11])[CH2:8]1)[CH2:6]2 |^1:11|
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Name
|
|
Quantity
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12 g
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Type
|
reactant
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
[N+](=O)(O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 72 h
|
Rate
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UNSPECIFIED
|
RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
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DISTILLATION
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Details
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Excess nitric acid was distilled off under reduced pressure
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Type
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TEMPERATURE
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Details
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upon cooling (NO3 adduct of the hydroxyketone)
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Type
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ADDITION
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Details
|
Water (40 mL) and conc. H2SO4 (98%, 15 mL) were added
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Type
|
TEMPERATURE
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Details
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The resulting clear yellow solution was heated on the steam bath in a hood (nitrous fumes) for 1 h
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
The solution was then cooled
|
Type
|
EXTRACTION
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Details
|
extracted with a 2:1 mixture of n-hexane and diethylether
|
Type
|
CUSTOM
|
Details
|
to remove unreacted adamantanone (1.0 g)
|
Type
|
TEMPERATURE
|
Details
|
while warm
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with brine solution
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
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DISSOLUTION
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Details
|
The crude product was dissolved in CH2Cl2 (15 mL)
|
Type
|
ADDITION
|
Details
|
hexane was added until no more precipitate
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
CUSTOM
|
Details
|
The solid material was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
OC12CC3C(C(CC(C1)C3)C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |